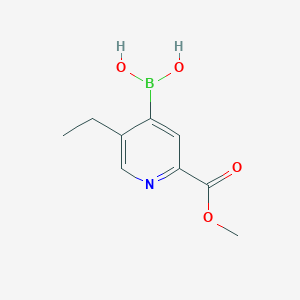
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H12BNO4. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a methoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学研究应用
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form carbon-carbon bonds . This process is facilitated by the presence of a base and a palladium catalyst.
相似化合物的比较
Similar Compounds
4-Pyridinylboronic Acid: Similar structure but lacks the ethyl and methoxycarbonyl groups.
Phenylboronic Acid: Contains a phenyl group instead of a pyridine ring.
Pinacol Boronic Esters: Boronic esters with different substituents.
Uniqueness
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl and methoxycarbonyl groups can also impact its solubility and stability compared to other boronic acids.
属性
分子式 |
C9H12BNO4 |
|---|---|
分子量 |
209.01 g/mol |
IUPAC 名称 |
(5-ethyl-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-3-6-5-11-8(9(12)15-2)4-7(6)10(13)14/h4-5,13-14H,3H2,1-2H3 |
InChI 键 |
LYPZKFBCTVROLE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1CC)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


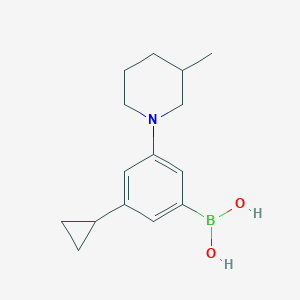
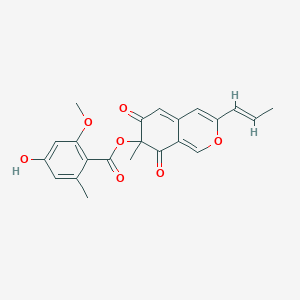
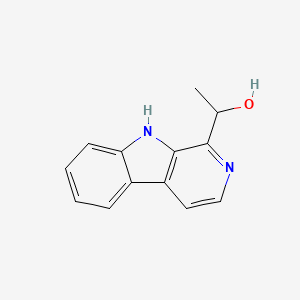
![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
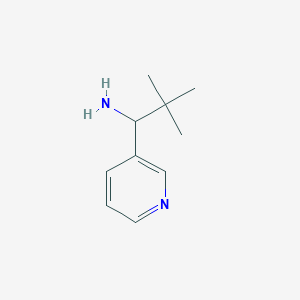
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)
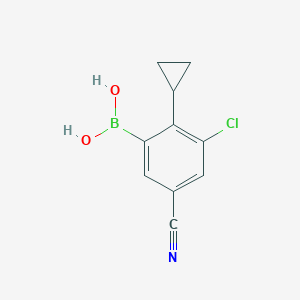
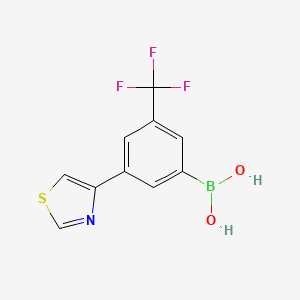
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)

